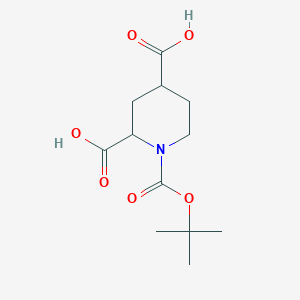
1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl group and two carboxylic acid groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid can be synthesized through various methods. One common approach involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran at room temperature for several hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as ether or tetrahydrofuran.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the tert-butoxycarbonyl group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of biochemical assays and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid involves its reactivity as a piperidine derivative. The tert-butoxycarbonyl group serves as a protecting group, allowing selective reactions at other positions on the piperidine ring. The carboxylic acid groups can participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
- N-Boc-isonipecotic acid
Comparison: 1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid is unique due to the presence of two carboxylic acid groups, which provide additional sites for chemical modification compared to similar compounds with only one carboxylic acid group. This structural feature enhances its utility in complex organic synthesis and drug development .
Biological Activity
1-(tert-Butoxycarbonyl)piperidine-2,4-dicarboxylic acid (Boc-Pip-DCA) is a chemical compound notable for its potential applications in medicinal chemistry. The compound features a piperidine ring with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity. This article explores the biological activity of Boc-Pip-DCA, focusing on its derivatives, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.28 g/mol
- Melting Point : 131 °C
Biological Activity Overview
The biological activity of Boc-Pip-DCA has been investigated primarily through its derivatives. These derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Activity : Compounds derived from Boc-Pip-DCA have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Enzyme Inhibition : Certain derivatives act as inhibitors for specific enzymes, which may be leveraged for therapeutic purposes.
The mechanisms through which Boc-Pip-DCA exerts its biological effects include:
- Receptor Binding : Interaction studies have indicated that Boc-Pip-DCA and its derivatives can bind to various receptors, influencing signaling pathways related to inflammation and cancer progression.
- Protein Interactions : Research suggests that Boc-Pip-DCA derivatives can disrupt protein-protein interactions critical for cellular function, particularly in cancer cells.
Case Studies
- Anticancer Activity :
- Antimicrobial Effects :
- Another investigation revealed that certain derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes .
Comparative Analysis with Similar Compounds
The following table provides a comparison of Boc-Pip-DCA with structurally similar compounds, emphasizing their unique features and biological activities:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | 917835-93-9 | 0.97 | Hydroxyl group introduces additional reactivity |
| (2S,5S)-1-(tert-butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid | 334769-80-1 | 0.97 | Methyl substitution affects steric properties |
| (S)-1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid | 15761-39-4 | 0.97 | Pyrrolidine ring alters pharmacological profile |
Properties
Molecular Formula |
C12H19NO6 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(18)13-5-4-7(9(14)15)6-8(13)10(16)17/h7-8H,4-6H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
CRGQVNVOLJJFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















